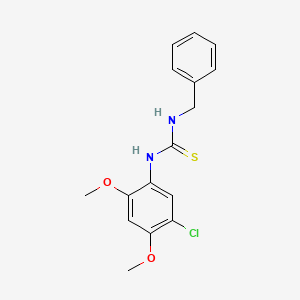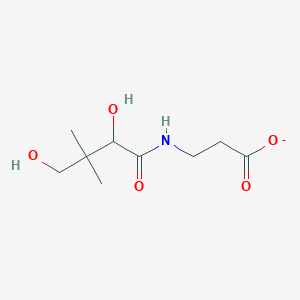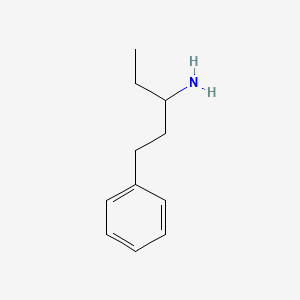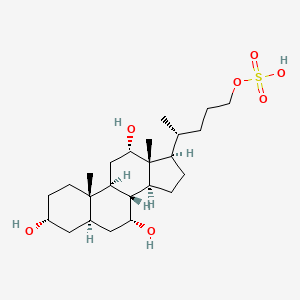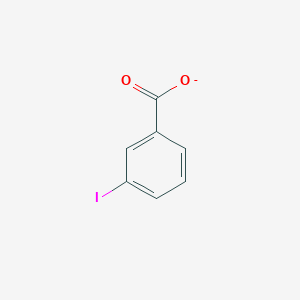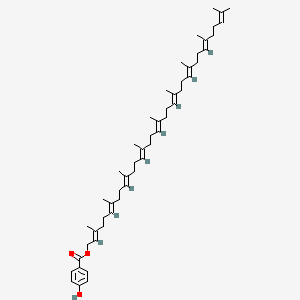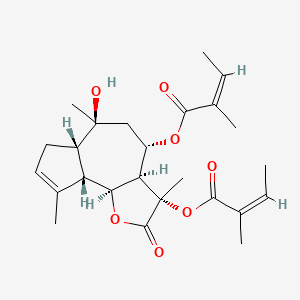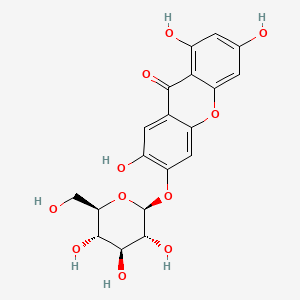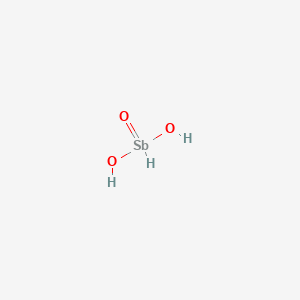
Stibonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stibonic acid is an antimony oxoacid.
Wissenschaftliche Forschungsanwendungen
1. Chemotherapy of Parasitic Diseases
Stibonic acid compounds have shown promise in the treatment of parasitic diseases. An organic antimony compound derived from stibonic acid demonstrated curative and prophylactic activity against Trypanosomiasis in mice (Friedheim & Berman, 1946). Additionally, stibonic acid derivatives have been used in chemotherapy for Leishmanial diseases, indicating their potential in treating parasitic infections (Gupta, 1953).
2. Treatment of Amebiasis
Research on stibonic acid derivatives has shown significant efficacy in treating amebiasis, a parasitic infection caused by Entamoeba histolytica. The stibonic acid compound 2-carboxymethyl-mercapto-benzene stibonic acid was notably effective in treating experimental infections in rats (Mintz et al., 1956).
3. Development of New Drug Compounds
Stibonic acid has been involved in the synthesis of new drug compounds. Phenylstibonic acids with carboxy-substituted side chains, derived from stibonic acid, have shown effectiveness against diseases like schistosomiasis (Sun, 1960).
4. Analytical and Structural Studies
Stibonic acids have been subjects of analytical and structural studies. For instance, Moessbauer spectroscopy has been used to analyze stibonic and stibinic acids, providing insights into their structural properties (Bowen & Long, 1978).
5. Cluster Chemistry
Stibonic acid has been integral in the formation of organoantimony(V) oxido cubane clusters, showcasing its potential in advanced chemistry applications (Prabhu, Jami, & Baskar, 2009).
6. Chromatographic Analysis
Stibonic acids have been analyzed using ion exchange chromatography combined with mass spectrometry, highlighting their significance in analytical chemistry (Simmons & McCloud, 2003).
Eigenschaften
Produktname |
Stibonic acid |
|---|---|
Molekularformel |
H3O3S |
Molekulargewicht |
172.78 g/mol |
IUPAC-Name |
stibonic acid |
InChI |
InChI=1S/2H2O.O.Sb.H/h2*1H2;;;/q;;;+2;/p-2 |
InChI-Schlüssel |
WXJFXEYOZNYMMJ-UHFFFAOYSA-L |
Kanonische SMILES |
O[SbH](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



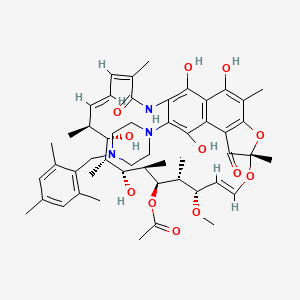
![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
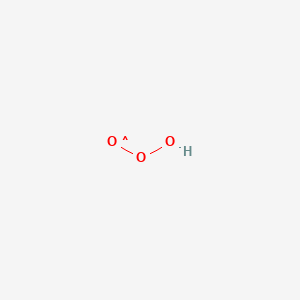
![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
